molecular formula C15H18N2O3 B1296067 Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 299949-24-9

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B1296067
Key on ui cas rn: 299949-24-9
M. Wt: 274.31 g/mol
InChI Key: KTAAWYJATJFYRS-UHFFFAOYSA-N
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Patent
US08906906B2

Procedure details

A suspension of urea (2,70 g; 45 mmol), copper (I) chloride (0,297 g; 3 mmol), p-tolualdehyde (3,53 ml; 30 mmol), ethyl acetoacetate (3,81 ml; 30 mmol), acetic acid (0,172 ml; 3 mmol) and boron trifluoride etherate (4,90 ml; 39 mmol) in dry tetrahydrofuran (60 mL) was heated to reflux for 21 h. After cooling to room temperature, the reaction mixture was quenched by adding a saturated solution of sodium hydrogen carbonate and the aqueous solution was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, the residue was suspended in toluene and left standing at room temperature for 24 h. The formed solid was filtered, washed with toluene and dried under reduced pressure to afford 7,45 g (91%) of the title compound as a green solid.
Name
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
39 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper (I) chloride
Quantity
3 mmol
Type
catalyst
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[C:5]1([CH3:13])[CH:10]=[CH:9][C:8]([CH:11]=O)=[CH:7][CH:6]=1.[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15][C:16]([CH3:18])=O.C(O)(=O)C.B(F)(F)F.CCOCC>O1CCCC1.[Cu]Cl>[CH3:18][C:16]1[NH:4][C:2](=[O:3])[NH:1][CH:11]([C:8]2[CH:9]=[CH:10][C:5]([CH3:13])=[CH:6][CH:7]=2)[C:15]=1[C:14]([O:20][CH2:21][CH3:22])=[O:19] |f:4.5|

Inputs

Step One
Name
Quantity
45 mmol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
30 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
30 mmol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
39 mmol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
copper (I) chloride
Quantity
3 mmol
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 21 h
Duration
21 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding a saturated solution of sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The formed solid was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=C(C(NC(N1)=O)C1=CC=C(C=C1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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